molecular formula C18H17N3O B2455937 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1202982-77-1

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide

Katalognummer B2455937
CAS-Nummer: 1202982-77-1
Molekulargewicht: 291.354
InChI-Schlüssel: SHNQNYVLUJOVLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. The adenosine A1 receptor is involved in several physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has been shown to block the adenosine A1 receptor, leading to increased heart rate, blood pressure, and neurotransmitter release. This compound has been used in several animal models to study the role of the adenosine A1 receptor in various diseases.

Wirkmechanismus

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and decreased protein kinase A activity. 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide blocks the adenosine A1 receptor, leading to increased cAMP levels and increased protein kinase A activity. This mechanism of action has been extensively studied in various animal models and cell lines.
Biochemical and physiological effects:
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has several biochemical and physiological effects, including increased heart rate, blood pressure, and neurotransmitter release. In addition, this compound has been shown to have anti-inflammatory, antiplatelet, and antioxidant effects. 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has also been shown to protect against ischemic injury in animal models of myocardial infarction and stroke. These effects are mediated by the blockade of the adenosine A1 receptor and the subsequent activation of cAMP-dependent signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has several advantages for lab experiments, including its selectivity and potency as an antagonist of the adenosine A1 receptor. This compound has been extensively studied in various animal models and cell lines, and its mechanism of action is well understood. However, there are several limitations to the use of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, the effects of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide may be influenced by other factors, such as the presence of other adenosine receptor subtypes.

Zukünftige Richtungen

There are several future directions for the study of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide, including its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, antiplatelet, and antioxidant effects, and its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer should be further explored. In addition, the development of novel analogs of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor may lead to the discovery of new drugs with therapeutic potential. Finally, the use of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.

Synthesemethoden

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide involves several steps, including the synthesis of the key intermediate 2,3-dihydrocyclopenta[b]indol-4(1H)-one, followed by the reaction of the intermediate with pyridine-3-ylamine and acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Eigenschaften

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-13-5-4-10-19-11-13)12-21-16-8-2-1-6-14(16)15-7-3-9-17(15)21/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQNYVLUJOVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.